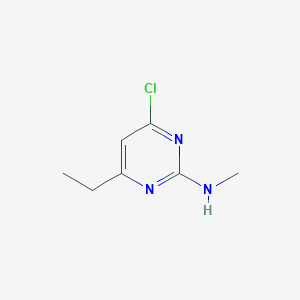
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-6-methylpyrimidin-2-amine: A closely related compound with similar structural features but different substituents.
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Another derivative with additional methyl groups on the nitrogen atom.
Uniqueness
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC名 |
4-chloro-6-ethyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4-6(8)11-7(9-2)10-5/h4H,3H2,1-2H3,(H,9,10,11) |
InChIキー |
OKCWSRYAULEKQS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


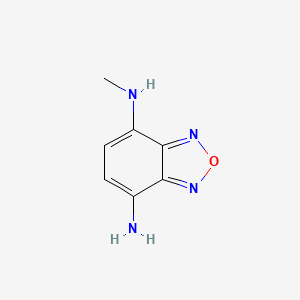
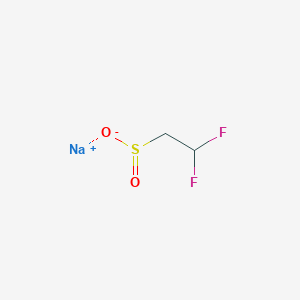

![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)

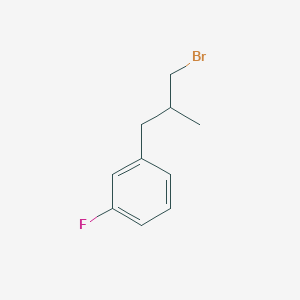
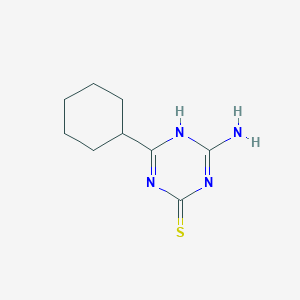

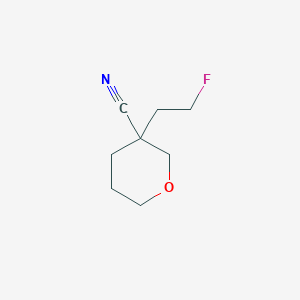
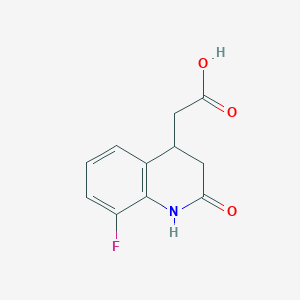
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
